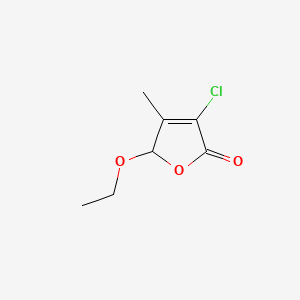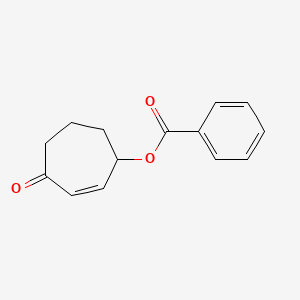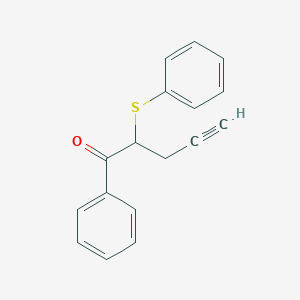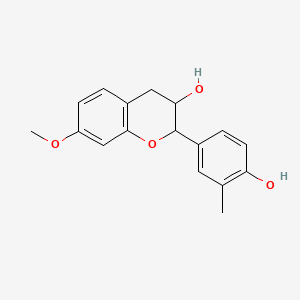
3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a furanone ring substituted with chlorine, methyl, and ethoxy groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-chloro-4-methylfuran-2(5H)-one and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the ethoxy group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
3-Chloro-4-methyl-2(5H)-furanone: Lacks the ethoxy group, which may result in different chemical and biological properties.
4-Methyl-5-ethoxy-2(5H)-furanone: Lacks the chlorine atom, potentially altering its reactivity and applications.
3-Chloro-5-ethoxy-2(5H)-furanone: Lacks the methyl group, which may affect its overall properties.
Uniqueness
3-Chloro-4-methyl-5-ethoxy-2(5H)-furanone is unique due to the presence of chlorine, methyl, and ethoxy groups on the furanone ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
特性
| 112309-60-1 | |
分子式 |
C7H9ClO3 |
分子量 |
176.60 g/mol |
IUPAC名 |
4-chloro-2-ethoxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H9ClO3/c1-3-10-7-4(2)5(8)6(9)11-7/h7H,3H2,1-2H3 |
InChIキー |
FVADGAULMBOOOS-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(=C(C(=O)O1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)


![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)


![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)

